3'-(Benzoyloxy)-2-bromoacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(2-bromoacetyl)phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c16-10-14(17)12-7-4-8-13(9-12)19-15(18)11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCBERBYQMIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930270 | |
| Record name | 3-(Bromoacetyl)phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-27-5 | |
| Record name | 1-[3-(Benzoyloxy)phenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, benzoate | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromoacetyl)phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Benzoyloxy-2-bromoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
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Elucidation of Reaction Mechanisms and Pathways Involving 3 Benzoyloxy 2 Bromoacetophenone
Nucleophilic Reactivity at the Alpha-Carbon Center
The structure of 3'-(Benzoyloxy)-2-bromoacetophenone features an alpha-carbon (the carbon atom adjacent to the carbonyl group) that is highly activated towards nucleophilic attack. This activation arises from two primary features: the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the alpha-carbon electrophilic, and the presence of a bromide ion, which is a good leaving group.
Kinetics and Thermodynamics of Substitution Processes
Nucleophilic substitution reactions at the alpha-carbon of α-haloacetophenones are classic examples of bimolecular nucleophilic substitution (SN2) reactions. libretexts.org The kinetics of these processes are typically second-order, meaning the reaction rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. libretexts.orglibretexts.org
Rate Law for SN2 Reaction: Rate = k[Substrate][Nucleophile]
This bimolecular nature implies a concerted mechanism where the nucleophile attacks the alpha-carbon and the bromide leaving group departs in a single, simultaneous step. libretexts.org The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart.
From a thermodynamic perspective, the feasibility of the substitution is governed by the relative stability of the reactants and products. researchgate.net The process is generally favorable when a stronger nucleophile displaces the weaker bromide base. The strength of the newly formed bond between the carbon and the nucleophile compared to the cleaved carbon-bromine bond is a key determinant of the reaction's enthalpy change.
Table 1: Representative Bond Dissociation Energies (BDEs) Relevant to Nucleophilic Substitution
| Bond | Typical BDE (kJ/mol) |
|---|---|
| C-Br | ~285 |
| C-O (new bond) | ~380 |
| C-N (new bond) | ~305 |
| C-S (new bond) | ~272 |
Note: These are average values and can vary based on molecular structure.
Regioselectivity and Stereoselectivity in Nucleophilic Attack
The regioselectivity of nucleophilic attack on this compound is exceptionally high for the alpha-carbon position. While the carbonyl carbon is also electrophilic, attack at the alpha-carbon leading to the displacement of the bromide ion is kinetically and often thermodynamically favored under typical SN2 conditions. Computational studies on related α-bromoacetophenones confirm that nucleophilic attack preferentially occurs at the halogen-bearing carbon over the carbonyl carbon. researchgate.net
Stereoselectivity is a key feature of the SN2 mechanism. Although the parent this compound is not chiral, if a substituent were introduced to create a chiral center at the alpha-carbon, the SN2 reaction would proceed with a complete inversion of stereochemistry. This phenomenon, known as Walden inversion, is a direct consequence of the "backside attack" of the nucleophile, which forces the molecule's stereochemical configuration to turn inside out like an umbrella in the wind. libretexts.org
Radical Chain Mechanisms and Single Electron Transfer (SET) Processes
Beyond its ionic reactivity, this compound can participate in radical reactions, typically initiated by a single electron transfer (SET) event. libretexts.org SET from a suitable donor, such as a metal or a photocatalyst, can induce the formation of radical intermediates, opening up alternative reaction pathways. libretexts.orgrsc.org
Generation and Fate of Alpha-Keto Alkyl Radical Intermediates
The most probable pathway for radical formation involves the transfer of a single electron to the this compound molecule. This process forms a radical anion, which rapidly fragments through the homolytic cleavage of the weak carbon-bromine bond to release a bromide ion and generate a neutral alpha-keto alkyl radical (specifically, the 3'-(benzoyloxy)phenacyl radical). iu.eduiu.edu The generation of alkyl radicals from alkyl halides via SET is a well-established method in organic synthesis. iu.edu
Once formed, this highly reactive radical intermediate can undergo several transformations, including:
Dimerization: Two radicals can couple to form a 1,4-dicarbonyl compound.
Reaction with a radical trap: It can be intercepted by other radical species or stable radical traps like TEMPO.
Hydrogen Atom Transfer (HAT): It can abstract a hydrogen atom from a suitable donor to yield the corresponding ketone, 3'-(benzoyloxy)acetophenone.
Role of Hydrogen Atom Transfer (HAT) in Product Formation
Hydrogen Atom Transfer (HAT) is a fundamental step in many radical-mediated reactions. mdpi.com The 3'-(benzoyloxy)phenacyl radical can abstract a hydrogen atom from a donor molecule (H-D) in the reaction mixture, leading to the formation of the reduced product and a new radical (D•).
The efficiency and rate of this HAT process are primarily dictated by the bond dissociation energy (BDE) of the H-D bond being broken. mdpi.com A weaker H-D bond will lead to a faster HAT reaction. This principle allows for the selective reduction of the radical intermediate in the presence of a suitable hydrogen donor. nih.gov
Table 2: Representative Bond Dissociation Energies (BDEs) of Common Hydrogen Donors
| Hydrogen Donor (H-D) | BDE of H-D Bond (kJ/mol) |
|---|---|
| Tributyltin hydride (Bu₃Sn-H) | 326 |
| Triphenylsilane (Ph₃Si-H) | 345 |
| 1,4-Cyclohexadiene | 333 |
| Isopropanol (C-H at oxygenated carbon) | 395 |
Note: These values are approximate and illustrate the relative ease of hydrogen donation.
Influence of Substituents on Radical Stability and Reactivity
The stability of the 3'-(benzoyloxy)phenacyl radical is a critical factor influencing its reactivity. This radical is a type of benzylic radical, meaning the unpaired electron is on a carbon atom directly attached to a phenyl ring. This arrangement allows for the delocalization of the radical electron into the aromatic π-system, which provides significant stabilization.
The substituents on the phenyl ring further modulate this stability. researchgate.netrsc.org The effect of a substituent depends on its electronic properties (electron-donating or electron-withdrawing) and its position (meta or para) relative to the radical center.
The Benzoyloxy Group: The 3'-(benzoyloxy) group on the phenyl ring has a complex influence. It is electron-withdrawing through its inductive effect but can be electron-donating via resonance due to the lone pairs on the oxygen atoms. Its position at the meta position (3'-) means that its resonance effects on the radical center are minimized, and its electron-withdrawing inductive effect likely dominates, which would have a slight destabilizing effect on the electron-deficient radical compared to an unsubstituted benzyl (B1604629) radical. youtube.com
Table 3: General Influence of Substituents on Benzylic Radical Stability
| Substituent Type (at para-position) | Electronic Effect | Influence on Radical Stability | Example |
|---|---|---|---|
| Electron-Donating Group (EDG) | Resonance/Inductive Donation | Stabilizing | -OCH₃, -CH₃ |
| Electron-Withdrawing Group (EWG) | Resonance/Inductive Withdrawal | Destabilizing | -NO₂, -CN |
Note: The stability trends are generally similar to those for carbocations, as radicals are also electron-deficient species. youtube.com
Intramolecular and Intermolecular Rearrangement Phenomena
Alpha-haloketones, such as this compound, are known to undergo a variety of rearrangement reactions, with the Favorskii rearrangement being one of the most prominent. wikipedia.orgdrhnsp.org This rearrangement typically occurs in the presence of a base and leads to the formation of carboxylic acid derivatives. wikipedia.org
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgdrhnsp.org In the case of this compound, a base would abstract a proton from the α'-position (the carbon of the acetophenone (B1666503) methyl group), leading to an enolate. This enolate then undergoes an intramolecular SN2 reaction, with the enolate attacking the carbon bearing the bromine atom to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a hydroxide (B78521) or alkoxide ion on the carbonyl carbon of the cyclopropanone, followed by ring-opening, yields the rearranged product. The direction of the ring-opening is dictated by the stability of the resulting carbanion.
The presence of the 3'-benzoyloxy group can influence the regioselectivity of the rearrangement. This electron-withdrawing group can affect the acidity of the α'-protons and the stability of the intermediates. While no specific studies on the Favorskii rearrangement of this compound are available, the general mechanism provides a strong predictive framework for its behavior.
Another potential rearrangement for α-hydroxy ketones, which could be formed from this compound via hydrolysis, is the α-ketol rearrangement. wikipedia.org This acid- or base-catalyzed reaction involves a 1,2-migration of an alkyl or aryl group to yield an isomeric α-hydroxy ketone. wikipedia.org
The following table summarizes key aspects of potential rearrangement reactions.
| Rearrangement Type | Key Intermediate | Driving Force | Potential Product Type |
| Favorskii Rearrangement | Cyclopropanone | Formation of a more stable carboxylate derivative | Carboxylic acid or ester |
| α-Ketol Rearrangement | Alkoxide | Formation of a more stable α-hydroxy carbonyl | Isomeric α-hydroxy ketone |
Reductive Transformations and Dehalogenation Pathways
The carbon-bromine bond in this compound is a key site for reductive transformations. Reductive dehalogenation, the removal of the halogen atom and its replacement with a hydrogen atom, is a common reaction for α-haloketones. organic-chemistry.org This transformation can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical-based reactions. organic-chemistry.org
For instance, systems employing visible-light-activated photoredox catalysts in the presence of a hydrogen atom donor have proven effective for the chemoselective reduction of activated C-X bonds. organic-chemistry.org Another approach involves the use of hydride sources like sodium borohydride (B1222165) in combination with a transition metal catalyst. organic-chemistry.org
The reduction of the carbonyl group in this compound represents another possible reductive pathway. However, the selective reduction of the carbon-bromine bond is often desired in synthetic applications. The choice of reducing agent and reaction conditions is critical to achieving the desired selectivity.
The following table outlines various reagent systems that could potentially be employed for the reductive dehalogenation of this compound, based on known methods for similar substrates. organic-chemistry.org
| Reagent System | Reaction Type | Potential Product |
| Ru(bpy)₃Cl₂ / iPr₂NEt / HCO₂H | Photoredox Catalysis | 3'-(Benzoyloxy)acetophenone |
| PdCl₂(dppf) / NaBH₄-TMEDA | Catalytic Hydrodehalogenation | 3'-(Benzoyloxy)acetophenone |
| Nickel-on-charcoal / Me₂NH·BH₃ / K₂CO₃ | Catalytic Dehalogenation | 3'-(Benzoyloxy)acetophenone |
Computational Chemistry and Density Functional Theory (DFT) in Mechanistic Investigations
In the absence of direct experimental studies on the reaction mechanisms of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. rsc.org DFT calculations allow for the exploration of potential energy surfaces of reactions, enabling the identification of transition states, intermediates, and the calculation of activation energies. nih.govresearchgate.net
For the Favorskii rearrangement of this compound, DFT could be used to:
Determine the relative energies of the possible enolate intermediates.
Calculate the activation barrier for the formation of the cyclopropanone intermediate.
Model the ring-opening step to predict the most likely product.
Similarly, for reductive dehalogenation pathways, computational studies can elucidate the mechanism of electron transfer or hydride delivery to the carbon-bromine bond. These studies can help in understanding the role of the catalyst and the factors governing the selectivity of the reduction. dergipark.org.tr
A computational investigation into the nucleophilic substitution reaction between 2-bromoacetophenone (B140003) and azole derivatives has been conducted, providing a framework for how similar studies could be applied to this compound. dergipark.org.tr Such studies typically involve geometry optimizations of reactants, products, and transition states, followed by frequency calculations to confirm their nature. dergipark.org.tr
The insights gained from these computational models can guide experimental design and provide a detailed, atomistic-level understanding of the reaction mechanisms at play.
Derivatization Chemistry and Advanced Transformations of 3 Benzoyloxy 2 Bromoacetophenone
Alkylation and Arylation Reactions
The presence of an α-bromo ketone functional group makes 3'-(Benzoyloxy)-2-bromoacetophenone an excellent electrophile for substitution reactions. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack, primarily through an SN2 mechanism.
Carbon-Carbon Bond Forming Alkylations
The electrophilic α-carbon readily reacts with a variety of carbon-based nucleophiles to form new carbon-carbon bonds. This is a fundamental strategy for elaborating the carbon skeleton. Common nucleophiles include enolates, organometallic reagents, and cyanide. For instance, reaction with soft carbon nucleophiles like diethyl malonate in the presence of a mild base such as sodium ethoxide leads to the formation of a substituted keto-ester. Similarly, organocuprates (Gilman reagents) can effectively displace the bromide to introduce alkyl or aryl groups.
| Nucleophile | Reagent/Conditions | Product Type |
| Malonic Ester Enolate | Diethyl malonate, NaOEt, EtOH | Diethyl 2-(2-(3-(benzoyloxy)phenyl)-2-oxoethyl)malonate |
| Cyanide | Sodium cyanide (NaCN), DMSO | 3'-(Benzoyloxy)-2-cyanoacetophenone |
| Organocuprate | Lithium diphenylcuprate (Ph₂CuLi), THF | 3'-(Benzoyloxy)-2-phenylacetophenone |
Heteroatom Alkylations (N- and O-Alkylation)
The same electrophilic nature of the α-carbon allows for the formation of bonds with heteroatoms such as nitrogen and oxygen. These reactions are pivotal for synthesizing molecules with potential applications in medicinal chemistry and materials science.
N-Alkylation: Primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole (B134444) or pyridine (B92270), can displace the bromide to form α-amino ketones. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct. Such versatile N-alkylation methods, though sometimes requiring specific conditions like the use of sodium triacetoxyborohydride with carboxylic acids as alkyl sources in other contexts, often proceed straightforwardly with reactive halides like α-bromo ketones nih.gov.
O-Alkylation: Oxygen nucleophiles, such as alcohols, phenols, and carboxylates, react to form α-ether or α-acyloxy ketones. The reaction with a carboxylate, for example, results in the formation of an ester linkage, a transformation analogous to the use of 2-bromoacetophenone (B140003) as a derivatizing agent for fatty acids to facilitate their detection sigmaaldrich.com.
| Nucleophile Type | Example Reagent/Conditions | Product Type |
| Primary Amine | Aniline, K₂CO₃, Acetonitrile (B52724) | 2-Anilino-3'-(benzoyloxy)acetophenone |
| N-Heterocycle | Imidazole, Triethylamine, CH₂Cl₂ | 1-(2-(3-(benzoyloxy)phenyl)-2-oxoethyl)-1H-imidazol-3-ium bromide |
| Carboxylate | Sodium acetate (B1210297), DMF | 2-Oxo-2-(3-(benzoyloxy)phenyl)ethyl acetate |
Acylation Strategies
Acylation strategies involving this compound can be directed at the aromatic ring through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. organic-chemistry.orgyoutube.com This reaction introduces an acyl group onto the benzene (B151609) ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgkhanacademy.org
The regiochemical outcome of the acylation is dictated by the directing effects of the existing substituents. The benzoyloxy group is an ortho-, para-director, while the bromoacetyl group is a meta-director. Both groups are deactivating, making the reaction conditions more demanding than for unsubstituted benzene. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring. youtube.comyoutube.com A subsequent deprotonation step restores the aromaticity of the ring youtube.com.
| Acylating Agent | Catalyst | Potential Major Product(s) |
| Acetyl chloride | AlCl₃ | 3'-(Benzoyloxy)-4'-acetyl-2-bromoacetophenone and 3'-(Benzoyloxy)-6'-acetyl-2-bromoacetophenone |
| Benzoyl chloride | AlCl₃ | 3'-(Benzoyloxy)-4'-benzoyl-2-bromoacetophenone and 3'-(Benzoyloxy)-6'-benzoyl-2-bromoacetophenone |
Cross-Coupling Methodologies Utilizing the Bromine Moiety
While the α-bromine of this compound is primarily reactive in nucleophilic substitutions, it can also participate in certain cross-coupling reactions, particularly those developed for C(sp³)-halogen bonds. These methods offer powerful alternatives for C-C bond formation.
Suzuki-Miyaura Coupling: Though traditionally used for coupling aryl or vinyl halides, modifications to the Suzuki-Miyaura reaction have expanded its scope to include some alkyl halides. wikipedia.orglibretexts.org The reaction couples an organoboron species with the organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.orgresearchgate.net For an α-bromo ketone, successful coupling would likely require specialized ligands and conditions to facilitate the oxidative addition of the C(sp³)-Br bond to the palladium(0) center and prevent side reactions like β-hydride elimination.
Heck Reaction: The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.org Direct participation of an α-bromo ketone in a classical Heck-type cycle is not standard. However, related palladium-catalyzed reactions or domino processes, where an initial transformation generates a suitable intermediate for coupling, could be envisioned. researchgate.net
Reductive Cross-Coupling: More recent developments have established reductive cross-coupling methods that are effective for alkyl halides. nih.gov These reactions, often using nickel or palladium catalysts, can couple C(sp³)-Br centers with other electrophiles, such as alkyl or aryl halides, under reductive conditions. This approach would allow for the direct alkylation or arylation at the α-position, providing a valuable route to functionalized ketone systems nih.gov.
| Coupling Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura (modified) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3'-(Benzoyloxy)-2-phenylacetophenone |
| Reductive Coupling | Iodobenzene | NiCl₂(dme), bipyridine, Zn | 3'-(Benzoyloxy)-2-phenylacetophenone |
Chiral Resolution and Asymmetric Derivatization for Enantioselective Synthesis
The structure of this compound offers multiple avenues for the synthesis of chiral molecules. The carbon bearing the bromine is a prochiral center, and the ketone can be reduced to a chiral alcohol.
Chiral Resolution: If a racemic derivative of the compound is synthesized (e.g., through substitution of the bromine), the resulting enantiomers can be separated. Common methods include chiral resolution, which separates a racemic mixture into its enantiomers. wikipedia.org One approach involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization. wikipedia.org Another powerful technique is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to physically separate the enantiomers, a method successfully used for resolving compounds like 3-nitroatenolol. nih.gov
Asymmetric Derivatization: A more efficient approach is to directly synthesize a single enantiomer.
Enantioselective Reduction: The ketone can be reduced to a chiral alcohol using asymmetric reducing agents. For instance, enantioselective reduction of similar α-bromo ketones has been achieved with reagents like (-)-B-chlorodiisopinocampheylborane (DIP-Chloride), leading to chiral bromohydrins with high enantiomeric excess researchgate.net.
Asymmetric Catalysis: The substitution of the bromine atom can be rendered enantioselective by using a chiral catalyst. Modern methods like dual nickel/photoredox catalysis have been developed for the enantioselective cross-coupling of C(sp³)-hybridized carbons with aryl halides, offering a pathway to highly enantioenriched products nih.gov. This strategy could be adapted to arylate the α-position of this compound with high enantioselectivity.
| Method | Strategy | Reagent/Catalyst (Example) | Product |
| Enantioselective Reduction | Asymmetric reduction of the ketone | (-)-DIP-Chloride | (S)-1-(3-(Benzoyloxy)phenyl)-2-bromoethanol |
| Asymmetric Alkylation | Catalytic substitution of bromine | Chiral Phase-Transfer Catalyst | Enantioenriched α-alkylated ketone |
| Chiral Resolution | Separation of racemic α-amino ketone | Chiral HPLC | Enantiopure (R)- and (S)-2-amino-3'-(benzoyloxy)acetophenone |
Functional Group Interconversions Beyond Alpha-Halogenation
Beyond transformations centered on the α-bromo group, the ketone and ester functionalities of this compound serve as handles for a variety of other chemical modifications.
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This transformation is typically high-yielding and chemoselective, leaving the ester group intact.
Ester Hydrolysis: The benzoyloxy group can be cleaved under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to yield the corresponding phenol (B47542), 2-bromo-3'-hydroxyacetophenone. This unmasks a phenolic hydroxyl group that can be used for further derivatization.
Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with an amine (e.g., ammonia or a primary amine), followed by in-situ reduction with an agent like sodium cyanoborohydride (NaBH₃CN).
These interconversions significantly expand the synthetic utility of the parent molecule, allowing access to phenols, alcohols, and amines.
| Functional Group | Transformation | Reagents/Conditions | Product |
| Ketone | Reduction | NaBH₄, Methanol | 1-(3-(Benzoyloxy)phenyl)-2-bromoethanol |
| Ester | Hydrolysis | NaOH (aq), then H₃O⁺ | 2-Bromo-3'-hydroxyacetophenone |
| Ketone | Reductive Amination | NH₄OAc, NaBH₃CN | 1-(3-(Benzoyloxy)phenyl)-2-bromoethan-1-amine |
Applications of 3 Benzoyloxy 2 Bromoacetophenone As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Systems
The dual reactivity of the α-bromo ketone moiety in 3'-(Benzoyloxy)-2-bromoacetophenone makes it an ideal precursor for constructing various heterocyclic rings, which are core scaffolds in many pharmaceutically active compounds.
Synthesis of Substituted Benzofurans and Benzofuropyridines
Benzofurans are a class of heterocyclic compounds found in numerous natural products and biologically active molecules. oregonstate.edu A common strategy for their synthesis involves the cyclization of α-phenoxy ketones. While direct use of this compound is not explicitly detailed, its structural analogue, 3'-hydroxy-2-bromoacetophenone, serves as a clear model for its application. The general synthesis begins with the reaction of a substituted phenol (B47542) with the α-bromoacetophenone to form an α-phenoxyacetophenone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclodehydration to yield the substituted benzofuran (B130515) core. In the case of this compound, the benzoyl group acts as a protecting group for the meta-hydroxyl functionality, which can be retained or removed in a later step to allow further molecular diversification.
Similarly, the synthesis of benzofuropyridines, tricyclic compounds with applications as kinase inhibitors and in materials science, can be achieved using related precursors. nih.gov Synthetic strategies often involve the coupling of substituted phenols or their derivatives with functionalized pyridines, where an α-bromoacetophenone moiety can serve as a key electrophilic partner to build the furan (B31954) ring onto the pyridine (B92270) framework.
Access to Novel Thiadiazine Derivatives
The reactivity of α-bromoacetophenones with binucleophilic reagents is a cornerstone of heterocyclic synthesis. Research has demonstrated that this compound can be employed to create novel dithiocarbamate (B8719985) derivatives, which are sulfur- and nitrogen-containing heterocyclic systems. researchgate.net In a documented synthesis, various secondary amines are first reacted with carbon disulfide in the presence of a strong base to generate dithiocarbamate salts in situ. Subsequent reaction with this compound leads to the formation of the corresponding dithiocarbamate esters. researchgate.net
This reaction highlights the utility of the compound's reactive bromo-keto functional group. The general scheme for this synthesis is presented below.
| Reactant 1 | Reactant 2 | Product Class | Reference |
| Secondary Amine + CS₂ | This compound | Dithiocarbamate Derivatives | researchgate.net |
Furthermore, the general reaction of α-bromoacetophenones with 2-amino-1,3,4-thiadiazoles is a well-established method for producing imidazo[2,1-b]thiadiazoles, a class of fused thiadiazine derivatives. jst.go.jp This reaction typically proceeds by heating the two components in a suitable solvent, leading to a bicyclic system with significant biological interest. jst.go.jp
Precursor for Imidazopyridine Architectures
Imidazopyridines are privileged scaffolds in medicinal chemistry, found in widely used drugs like Zolpidem. nih.gov The classical Tschitschibabin reaction provides a direct route to this heterocyclic system through the condensation of an α-haloketone with a 2-aminopyridine (B139424) derivative. Given its α-bromo ketone structure, this compound is a suitable substrate for this transformation. The reaction involves the initial S-alkylation of the pyridine ring nitrogen onto the α-carbon of the bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. The benzoyloxy substituent at the 3'-position can be carried through the synthesis to produce functionalized imidazopyridine derivatives for structure-activity relationship studies.
Strategic Intermediate in Natural Product and Bioactive Molecule Synthesis
One of the most significant applications of this compound is its role as a key starting material in the synthesis of phenylephrine (B352888), a well-known α-adrenergic receptor agonist used as a decongestant and vasopressor. nih.govresearchgate.net The synthesis leverages the structure of the intermediate to construct the final bioactive molecule. The benzoyl group serves as a protecting group for the phenolic hydroxyl, which is a crucial feature of the final phenylephrine structure. This application underscores the strategic importance of this compound in providing a stable yet reactive platform for constructing complex and commercially important pharmaceuticals. researchgate.netnih.gov
Additionally, research into novel dithiocarbamate derivatives synthesized from this compound has shown that some of these new molecules exhibit potent antimicrobial activity against a range of bacterial and fungal isolates, identifying them as promising lead compounds for further drug development. researchgate.net
Role in the Construction of Macrocyclic and Polymeric Frameworks
While specific examples detailing the use of this compound in polymerization or the synthesis of large macrocycles are not prevalent, its structural motifs are highly relevant to these fields. Macrocycle synthesis often relies on the reaction of building blocks containing complementary reactive groups. nih.govnih.govresearchgate.net For instance, strategies have been developed using bromoacetamide-functionalized peptides that react with amine nucleophiles and are subsequently cyclized. nih.gov
Given its bifunctional nature—a reactive α-bromo ketone for covalent linkage and a phenyl benzoate (B1203000) unit that can be incorporated into a larger backbone—this compound represents a potential monomer or building block for creating complex macrocyclic or polymeric structures. The α-bromo ketone can participate in reactions like alkylation or condensation, while the aromatic rings provide rigidity and potential for π-stacking interactions within a larger framework. Methodologies such as azide-alkyne cycloadditions and ring-closing metathesis are common for forming the final macrocyclic ring. core.ac.uk
Application in Analytical Derivatization for Chromatographic Analysis
In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection or separation in chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov α-Bromoacetophenone and its derivatives are commonly used as derivatizing reagents, particularly for carboxylic acids, including fatty acids. sigmaaldrich.comgcms.cz
The reaction involves the esterification of a carboxylic acid with the α-bromoacetophenone in the presence of a catalyst. This converts the often non-volatile and weakly absorbing carboxylic acid into a phenacyl ester derivative. The resulting ester possesses several advantageous properties:
Enhanced UV-Absorbance : The introduced acetophenone (B1666503) chromophore allows for sensitive detection using a UV detector in HPLC. researchgate.net
Increased Volatility : For GC analysis, derivatization can render non-volatile compounds like fatty acids sufficiently volatile for analysis. nih.gov
Improved Chromatographic Behavior : The modification can lead to better peak shapes and improved separation from interfering substances in the sample matrix. gcms.cz
This compound is structurally well-suited for this purpose. Its reactive α-bromo group can readily form esters with target analytes, and the two aromatic rings provide a strong chromophore for highly sensitive UV detection.
| Analyte Functional Group | Derivatization Reagent Class | Purpose | Reference |
| Carboxylic Acids | α-Bromoacetophenones | Esterification for enhanced UV detection in HPLC | sigmaaldrich.comresearchgate.net |
| Alcohols, Amines, Phenols | Acylating Reagents | Improved stability and volatility for GC analysis | gcms.cz |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3'-(Benzoyloxy)-2-bromoacetophenone?
- Methodology :
- Friedel-Crafts Acylation : React benzoyl chloride with 2-bromoacetophenone under Lewis acid catalysis (e.g., AlCl₃) to introduce the benzoyloxy group.
- Selective Bromination : Brominate the acetophenone precursor using N-bromosuccinimide (NBS) or Br₂ in the presence of FeCl₃ to ensure regioselectivity at the 2-position .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Analytical HPLC (>98% purity) is recommended for validation .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzoyloxy at 3', bromine at 2'). Key peaks: aromatic protons (δ 7.2–8.1 ppm), carbonyl (C=O, δ ~190 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 319.0 (C₁₅H₁₁BrO₃).
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity. Retention time comparison with standards is critical .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-bromination or benzoyl migration) be mitigated during synthesis?
- Optimization Strategies :
- Temperature Control : Maintain reaction temperatures below 40°C during bromination to prevent polybromination.
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with acetyl or TMS groups before benzoylation .
- Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ vs. FeCl₃) to improve selectivity. Kinetic studies (TLC monitoring) can identify optimal reaction times .
Q. What analytical methods are suitable for detecting and quantifying by-products in this compound?
- Advanced Techniques :
- GC-MS : Identify volatile by-products (e.g., debrominated analogs) using electron ionization.
- X-ray Crystallography : Resolve structural ambiguities (e.g., positional isomerism) if single crystals are obtainable.
- LC-MS/MS : Quantify trace impurities (<0.1%) using multiple reaction monitoring (MRM) modes .
Q. How does the electronic effect of the benzoyloxy group influence the reactivity of 2-bromoacetophenone in cross-coupling reactions?
- Mechanistic Insights :
- Steric and Electronic Effects : The electron-withdrawing benzoyloxy group at 3' reduces electron density at the 2-bromo site, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with higher temperatures (80–100°C) to enhance reactivity.
- Substrate Scope : Test arylboronic acids with electron-donating groups (e.g., -OMe) to improve coupling yields .
Q. What biological activity profiles have been reported for this compound derivatives?
- Research Applications :
- Antimicrobial Assays : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) assays. Derivatives with para-substituted benzoyl groups show enhanced activity .
- Enzyme Inhibition : Evaluate inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via fluorometric assays. The bromine atom may enhance hydrophobic interactions with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
